molecular formula C17H15N3O3 B2491713 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide CAS No. 2034441-45-5

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide

Cat. No. B2491713
CAS RN: 2034441-45-5
M. Wt: 309.325
InChI Key: LSFQIUCFTRKNBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions that include modifications of furan and pyridine rings. For instance, derivatives of furan and pyridine have been synthesized through reactions like the Sonogashira-acetylide coupling followed by dealkylation and regioselective furan annulation reactions, highlighting the complexity and versatility in synthetic approaches for compounds in this category (Conreaux et al., 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and reactivity of a compound. Studies on similar compounds have used techniques like X-ray diffraction and FT-IR spectroscopy to determine the crystal structure and molecular geometry, providing insights into the spatial arrangement and electronic structure which are vital for predicting the chemical behavior of such compounds (Gumus et al., 2018).

Chemical Reactions and Properties

Compounds containing furan and pyridine units exhibit a wide range of chemical reactivities, such as participation in photochemical reactions, cycloadditions, and electrophilic substitutions. For example, the photochemical reaction between pyridine and furan demonstrated complex reactivity, leading to the formation of adducts with unique structures (Sakamoto et al., 1999). These reactions underscore the importance of the furan and pyridine moieties in constructing complex molecular architectures.

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFQIUCFTRKNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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